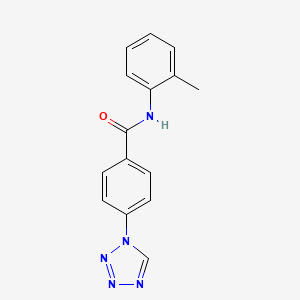
N-(2-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the 2-methylphenyl group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic or basic conditions.
Coupling Reaction: The tetrazole ring is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(2-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)acetamide
- N-(2-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)propionamide
Uniqueness
N-(2-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H13N5O |
|---|---|
Molecular Weight |
279.30 g/mol |
IUPAC Name |
N-(2-methylphenyl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H13N5O/c1-11-4-2-3-5-14(11)17-15(21)12-6-8-13(9-7-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
InChI Key |
HTHWNZOKNJPCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)-2-phenylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11306197.png)
![3-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11306205.png)
![2-Acetyl-5-methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11306209.png)
![N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11306219.png)
![N-(4-chlorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11306221.png)
![3-Methyl-7-phenyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11306223.png)
![N-[2-(methylsulfanyl)phenyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11306225.png)
![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11306233.png)
![N-(2,6-dimethylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11306236.png)
![5-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11306237.png)
![N-(pyridin-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11306243.png)
![5-[(4-{[(1-hydroxybutan-2-yl)amino]methyl}-2-methoxyphenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11306244.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11306250.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11306270.png)
